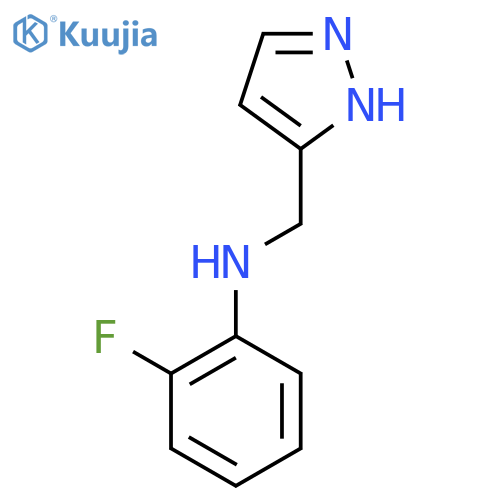

Cas no 1006438-26-1 (2-fluoro-N-(1H-pyrazol-3-yl)methylaniline)

2-fluoro-N-(1H-pyrazol-3-yl)methylaniline 化学的及び物理的性質

名前と識別子

-

- 1006438-26-1

- 2-fluoro-N-[(1H-pyrazol-5-yl)methyl]aniline

- n-((1h-Pyrazol-3-yl)methyl)-2-fluoroaniline

- Z445186088

- UWV

- CS-0304853

- EN300-2709012

- 2-fluoro-N-(1H-pyrazol-5-ylmethyl)aniline

- AKOS000317384

- 2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline

- 1H-Pyrazole-3-methanamine, N-(2-fluorophenyl)-

- 2-fluoro-N-(1H-pyrazol-3-yl)methylaniline

-

- MDL: MFCD08698598

- インチ: 1S/C10H10FN3/c11-9-3-1-2-4-10(9)12-7-8-5-6-13-14-8/h1-6,12H,7H2,(H,13,14)

- InChIKey: IREDHAFKGFKXRR-UHFFFAOYSA-N

- SMILES: FC1C=CC=CC=1NCC1=CC=NN1

計算された属性

- 精确分子量: 191.08587549g/mol

- 同位素质量: 191.08587549g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 3

- 複雑さ: 177

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.8

- トポロジー分子極性表面積: 40.7Ų

じっけんとくせい

- 密度みつど: 1.315±0.06 g/cm3(Predicted)

- Boiling Point: 371.4±27.0 °C(Predicted)

- 酸度系数(pKa): 14.15±0.10(Predicted)

2-fluoro-N-(1H-pyrazol-3-yl)methylaniline Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2709012-10g |

2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline |

1006438-26-1 | 93% | 10g |

$3500.0 | 2023-09-11 | |

| Enamine | EN300-2709012-10.0g |

2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline |

1006438-26-1 | 93% | 10g |

$3500.0 | 2023-05-25 | |

| Enamine | EN300-2709012-0.1g |

2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline |

1006438-26-1 | 93% | 0.1g |

$282.0 | 2023-09-11 | |

| 1PlusChem | 1P02864X-500mg |

2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline |

1006438-26-1 | 93% | 500mg |

$848.00 | 2023-12-27 | |

| 1PlusChem | 1P02864X-10g |

2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline |

1006438-26-1 | 93% | 10g |

$4388.00 | 2023-12-27 | |

| Enamine | EN300-2709013-0.05g |

2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline |

1006438-26-1 | 93.0% | 0.05g |

$188.0 | 2025-03-20 | |

| Enamine | EN300-2709013-1.0g |

2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline |

1006438-26-1 | 93.0% | 1.0g |

$813.0 | 2025-03-20 | |

| Enamine | EN300-2709012-0.05g |

2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline |

1006438-26-1 | 93% | 0.05g |

$188.0 | 2023-09-11 | |

| Enamine | EN300-2709012-0.5g |

2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline |

1006438-26-1 | 93% | 0.5g |

$636.0 | 2023-09-11 | |

| Enamine | EN300-2709012-5.0g |

2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline |

1006438-26-1 | 93% | 5g |

$2360.0 | 2023-05-25 |

2-fluoro-N-(1H-pyrazol-3-yl)methylaniline 関連文献

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

2-fluoro-N-(1H-pyrazol-3-yl)methylanilineに関する追加情報

Introduction to 2-fluoro-N-(1H-pyrazol-3-yl)methylaniline (CAS No. 1006438-26-1)

2-fluoro-N-(1H-pyrazol-3-yl)methylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 1006438-26-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural features and potential biological activities, making it a subject of extensive investigation in drug discovery and development.

The molecular structure of 2-fluoro-N-(1H-pyrazol-3-yl)methylaniline consists of a fluoro-substituted benzene ring linked to a pyrazole moiety, which is further connected to an aniline group through a methylene bridge. This unique arrangement imparts distinct electronic and steric properties, enabling diverse interactions with biological targets. The presence of the fluoro group at the para position of the benzene ring enhances lipophilicity and metabolic stability, while the pyrazole ring contributes to hydrogen bonding capabilities, which are crucial for binding affinity in protein-ligand interactions.

In recent years, the pharmaceutical industry has increasingly focused on developing small-molecule inhibitors targeting various enzymes and receptors involved in metabolic disorders, inflammatory diseases, and cancer. Among these, enzymes such as kinases and proteases have become prominent targets due to their critical roles in cellular signaling pathways. The structural motif of 2-fluoro-N-(1H-pyrazol-3-yl)methylaniline exhibits potential binding affinity with such enzymes, making it a promising scaffold for drug design.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The pyrazole ring can be further functionalized to introduce additional pharmacophores, allowing for the synthesis of analogs with enhanced potency and selectivity. For instance, modifications at the 5-position of the pyrazole ring or variations in the aniline moiety can significantly alter the pharmacokinetic properties of the compound. Such flexibility has been exploited in several research studies aimed at optimizing bioavailability and reducing off-target effects.

Recent advancements in computational chemistry have facilitated high-throughput virtual screening (HTVS) and molecular docking studies, enabling researchers to rapidly identify promising candidates for further experimental validation. Computational models have predicted that 2-fluoro-N-(1H-pyrazol-3-yl)methylaniline may exhibit inhibitory activity against several kinases, including Janus kinases (JAKs) and tyrosine kinases (TyKs). These kinases are implicated in various pathological conditions, making them attractive therapeutic targets. Preliminary docking simulations suggest that the compound can interact with key residues in the ATP-binding pockets of these enzymes, potentially leading to their inhibition.

The synthesis of 2-fluoro-N-(1H-pyrazol-3-yl)methylaniline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the fluoro group typically employs fluorinating agents such as Selectfluor® or DAST (diethylaminosulfur trifluoride), which are known for their efficiency but also require careful handling due to their reactivity. The subsequent coupling reactions between the pyrazole and aniline moieties often utilize palladium-catalyzed cross-coupling techniques, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which provide excellent regioselectivity and functional group tolerance.

In vitro biological assays have begun to explore the potential therapeutic applications of 2-fluoro-N-(1H-pyrazol-3-yl)methylaniline. Initial studies have shown that this compound exhibits moderate inhibitory activity against certain kinases, although further optimization is needed to improve its potency and selectivity. Additionally, its interaction with other biological targets such as nuclear receptors has been investigated, suggesting possible applications in modulating lipid metabolism and inflammation.

The role of fluorine substitution in pharmaceuticals cannot be overstated. The introduction of a fluorine atom at specific positions can alter metabolic pathways, enhance binding affinity, and improve pharmacokinetic profiles. In the case of 2-fluoro-N-(1H-pyrazol-3-yl)methylaniline, the fluoro group at the para position likely contributes to its stability against hydrolysis and oxidation, thereby extending its half-life in vivo. This property is particularly valuable for drugs that require prolonged action or multiple daily dosing.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 2-fluoro-N-(1H-pyrazol-3-yl)methylaniline are expected to play a pivotal role in next-generation drug development. The combination of computational modeling with experimental validation provides a robust framework for identifying lead compounds that can be further refined into clinical candidates. Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating these findings into tangible therapeutic benefits for patients worldwide.

The future directions for studying 2-fluoro-N-(1H-pyrazol-3-yl)methylaniline include exploring its mechanism of action in detail, identifying off-target effects through comprehensive profiling assays, and developing novel derivatives with improved pharmacological properties. Advances in synthetic methodologies will also enable more efficient production scales suitable for preclinical studies and beyond. As our understanding of disease biology evolves, compounds like this will continue to serve as valuable tools for addressing unmet medical needs.

1006438-26-1 (2-fluoro-N-(1H-pyrazol-3-yl)methylaniline) Related Products

- 888447-90-3(3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide)

- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)

- 1162262-35-2(2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane)

- 1806815-63-3(2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine)

- 917918-80-0(4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one)

- 1427380-71-9(1-6-(aminomethyl)-2-methylpyridin-3-ylethan-1-ol dihydrochloride)

- 2228337-10-6(1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)

- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)

- 153408-28-7((R)-Azelastine Hydrochloride)

- 1418112-83-0(3-Methylazetidine-1-sulfonamide)